![molecular formula C9H5FN2S B583279 2-(6-氟苯并[d]噻唑-2-基)乙腈 CAS No. 157764-07-3](/img/structure/B583279.png)

2-(6-氟苯并[d]噻唑-2-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

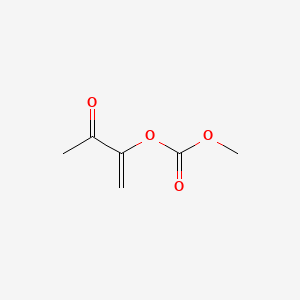

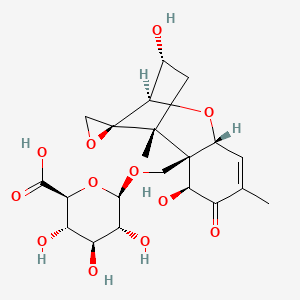

“2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular formula of “2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile” is C9H6N2S . The average mass is 174.222 Da and the monoisotopic mass is 174.025162 Da .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .科学研究应用

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their antitumor and cytotoxic properties. For instance, Gulsory and Guzeldemirci (2007) synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. Among these compounds, one demonstrated potent effects against prostate cancer cells .

作用机制

Target of Action

The compound 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile, also known as (6-fluoro-1,3-benzothiazol-2-yl)acetonitrile, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They have been reported to target various enzymes and receptors, including those involved in the pathogenesis of tuberculosis and inflammation .

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . Others have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Biochemical Pathways

Benzothiazole derivatives can affect several biochemical pathways. In the context of tuberculosis, they can inhibit the synthesis of arabinan, a key component of the mycobacterial cell wall, by targeting the enzyme DprE1 . In the context of inflammation, they can inhibit the synthesis of prostaglandins, which are mediators of inflammation, by targeting COX enzymes .

Pharmacokinetics

They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, benzothiazole derivatives that inhibit DprE1 can potentially inhibit the growth of Mycobacterium tuberculosis . Those that inhibit COX enzymes can potentially reduce inflammation .

属性

IUPAC Name |

2-(6-fluoro-1,3-benzothiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLYTHPJJKORPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)

![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)

![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B583209.png)

![6,7-Dioxabicyclo[3.2.1]oct-2-ene-8-carboxylic acid](/img/structure/B583212.png)